Physicochemical Properties of 4-Aminooctanoic Acid: A Technical Guide
Physicochemical Properties of 4-Aminooctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminooctanoic acid is a γ-amino acid, a class of non-proteinogenic amino acids with significant biological and pharmaceutical interest. As a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), it holds potential for interacting with GABA receptors and related pathways.[1][2][3][4][5] This technical guide provides a comprehensive overview of the available physicochemical data for 4-aminooctanoic acid, alongside experimental protocols for its synthesis and an exploration of the biological pathways associated with γ-amino acids. Due to the limited availability of direct experimental data for 4-aminooctanoic acid, this guide incorporates data from its isomers (2-aminooctanoic acid and 8-aminooctanoic acid) and a close homolog (4-aminopentanoic acid) to provide a well-rounded profile.
Physicochemical Properties
Table 1: Physicochemical Properties of Aminooctanoic Acid Isomers
| Property | 2-Aminooctanoic Acid | 8-Aminooctanoic Acid | 4-Aminooctanoic Acid (Predicted) |
| Molecular Formula | C8H17NO2 | C8H17NO2 | C8H17NO2 |
| Molecular Weight | 159.23 g/mol | 159.23 g/mol | 159.23 g/mol |
| Melting Point | 194 - 196 °C[6] | 194 °C (dec.)[7] | Similar to isomers |
| Boiling Point | Not available | 286.0 ± 23.0 °C (Predicted)[7] | ~280-290 °C |
| pKa (Carboxyl) | Not available | 4.76 ± 0.10 (Predicted)[7] | ~4.5 - 5.0 |
| pKa (Amino) | Not available | Not available | ~10.0 - 10.5 |
| Solubility in Water | 19 mg/mL[6] | Soluble[7] | Moderately soluble |
| logP | -0.5 (Computed)[6] | Not available | ~ -0.2 to 0.2 |
Note: Predicted values for 4-aminooctanoic acid are estimations based on the properties of its isomers and general trends for amino acids.
Experimental Protocols
Synthesis of γ-Amino Acids: Enzymatic Synthesis of (R)-4-Aminopentanoic Acid
While a specific protocol for 4-aminooctanoic acid is not detailed in the available literature, the following enzymatic synthesis of a close homolog, (R)-4-aminopentanoic acid from levulinic acid, provides a relevant and sustainable methodology that could be adapted.[8][9]
Objective: To synthesize (R)-4-aminopentanoic acid via reductive amination of levulinic acid using an engineered glutamate (B1630785) dehydrogenase (EcGDH).
Materials:
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Levulinic acid (LA)
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Ammonium formate (B1220265) (NH4COOH)
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Tris-HCl buffer
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NADP+
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Purified mutant EcGDHK116Q/N348M
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Purified formate dehydrogenase from Bacillus subtilis (BsFDH)
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1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA) for derivatization
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Acetonitrile
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Deionized water
Equipment:
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HPLC system with a Develosil ODS-UG-5 column
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Incubator/shaker
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pH meter
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Centrifuge
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Vortex mixer
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Filtration apparatus (0.22 µm)
Procedure:
-
Reaction Setup:
-
Prepare a 2 mL reaction mixture containing:
-
0.8 M NH4COOH
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100 mM Tris-HCl buffer (pH 8.0)
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80 mM Levulinic acid
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1 mM NADP+
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0.5 mg/mL purified mutant EcGDHK116Q/N348M
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0.03 mg/mL purified BsFDH
-
-
-
Incubation:
-
Incubate the reaction mixture at 35°C with shaking.
-
-
Reaction Monitoring and Analysis:
-
Take samples at various time points to monitor the conversion of levulinic acid.
-
Derivatization:
-
To a 10 µL sample, add 8 µL of 1 M NaHCO3 and 40 µL of 1% (w/v) FDAA in acetone.
-
Heat the mixture at 40°C for 1 hour.
-
Cool to room temperature and add 8 µL of 1 N HCl and 934 µL of 40% (v/v) aqueous acetonitrile.
-
Vortex and filter the sample (0.22 µm).
-
-
HPLC Analysis:
-
Workflow Diagram:
Caption: Workflow for the enzymatic synthesis of (R)-4-aminopentanoic acid.
Biological Signaling Pathways of γ-Amino Acids
As a γ-amino acid, 4-aminooctanoic acid is structurally related to GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][5] The biological effects of GABA are mediated through its interaction with GABA receptors, which are broadly classified into GABAA and GABAB receptors.[3][5]
GABAergic Signaling Pathway
GABA Synthesis and Release: GABA is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD) in the presynaptic neuron. It is then packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential.[1][5]
GABA Receptor Activation:
-
GABAA Receptors: These are ionotropic receptors that form a chloride ion channel. The binding of GABA to GABAA receptors leads to an influx of chloride ions, hyperpolarizing the postsynaptic neuron and making it less likely to fire an action potential.[5]
-
GABAB Receptors: These are metabotropic G-protein coupled receptors. Their activation leads to the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels, resulting in a slower but more prolonged inhibitory effect.[3][5]
GABA Reuptake and Degradation: After its release, GABA is cleared from the synaptic cleft by GABA transporters (GATs) located on both neurons and glial cells. Inside the cells, GABA is degraded by the enzyme GABA transaminase (GABA-T).[1]
Signaling Pathway Diagram:
Caption: Simplified GABAergic signaling pathway.
Conclusion
This technical guide provides a summary of the currently available information on the physicochemical properties of 4-aminooctanoic acid, drawing upon data from its isomers and homologs. The detailed experimental protocol for the synthesis of a related γ-amino acid offers a practical starting point for researchers. Furthermore, the elucidation of the GABAergic signaling pathway provides a framework for understanding the potential biological activities of 4-aminooctanoic acid. Further experimental investigation is warranted to fully characterize this molecule and explore its potential applications in drug development and neuroscience.
References
- 1. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway [frontiersin.org]
- 4. GABA - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Aminooctanoic acid CAS#: 1002-57-9 [m.chemicalbook.com]
- 8. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
